4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
Description
4-Chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is a Schiff base compound synthesized via the condensation of 5-chlorosalicylaldehyde with 3-chloroaniline. Its structure features a phenol ring substituted with a chlorine atom at position 4 and an imine group (–CH=N–) linked to a 3-chlorophenyl moiety. The (E)-configuration of the imine bond is stabilized by intramolecular O–H···N hydrogen bonding, forming a six-membered chelate ring .
Properties
CAS No. |
5278-80-8 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H |
InChI Key |
WWQNRMAULXTBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Schiff Bases
Schiff bases are typically synthesized through the condensation reaction between an aldehyde and a primary amine, resulting in the formation of an imine bond (C=N). For the preparation of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, this involves the reaction between 4-chloro-2-hydroxybenzaldehyde and 3-chloroaniline.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism:
- Nucleophilic attack of the amine nitrogen on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Dehydration to form the imine (C=N) bond
The hydroxyl group at the ortho position plays a crucial role in stabilizing the product through intramolecular hydrogen bonding with the nitrogen of the imine group.
Specific Preparation Methods
Conventional Reflux Method
The most widely employed method for synthesizing 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves the reflux of reactants in an alcoholic solvent.
Procedure
- Dissolve equimolar amounts of 4-chloro-2-hydroxybenzaldehyde (0.01 mol) and 3-chloroaniline (0.01 mol) in 30 mL of ethanol or methanol.
- Add 2-3 drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 3-4 hours at 78-80°C.
- Cool the reaction mixture to room temperature.
- Collect the precipitated product by filtration.
- Wash with cold ethanol to remove impurities.
- Recrystallize from ethanol or methanol to obtain pure crystals.
This method typically yields the product in 75-85% yield with high purity. The reflux conditions promote the formation of the Schiff base by facilitating the removal of water formed during the condensation reaction.
Room Temperature Synthesis
A milder approach involves conducting the reaction at ambient temperature with extended stirring time.
Procedure
- Dissolve 4-chloro-2-hydroxybenzaldehyde (0.01 mol) in 20 mL of ethanol.
- Prepare a solution of 3-chloroaniline (0.01 mol) in 10 mL of ethanol.
- Mix the two solutions while stirring continuously at room temperature.
- Add 2 mL of lemon juice as a natural acid catalyst.
- Continue stirring for 24 hours at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Filter the resulting solid product, wash with ethanol, and dry at room temperature.
This method typically provides yields of 70-75%, slightly lower than the reflux method but offers the advantage of milder conditions and energy conservation.
Catalyst-Assisted Synthesis
Various catalysts can enhance the formation of Schiff bases, improving yields and reducing reaction times.
Procedure with Lewis Acid Catalysts
- Dissolve 4-chloro-2-hydroxybenzaldehyde (0.01 mol) in 30 mL of methanol.
- Add a catalytic amount (0.001 mol) of a Lewis acid catalyst such as AlCl₃ or FeCl₃.
- Add 3-chloroaniline (0.01 mol) to the mixture.
- Stir the reaction mixture at 40-50°C for 2-3 hours.
- Cool, filter, and recrystallize the product.
The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the amine. This method can increase yields to 85-90%.
Mechanochemical Method
This solvent-free approach involves grinding the reactants together, offering an environmentally friendly alternative.
Procedure
- Place 4-chloro-2-hydroxybenzaldehyde (0.01 mol) and 3-chloroaniline (0.01 mol) in a mortar or poly top vial.
- Grind the mixture thoroughly using a pestle or glass rod for 5-10 minutes.
- Add 1-2 drops of acetic acid if needed to facilitate the reaction.
- Continue grinding until a uniform paste forms.
- Allow the mixture to stand for 30 minutes.
- Verify product formation by TLC.
- Purify by recrystallization from a suitable solvent.
This method typically produces yields of 65-75% and significantly reduces solvent usage, making it an environmentally sustainable option.
Comparison of Preparation Methods
Table 1 provides a comprehensive comparison of the different preparation methods for synthesizing 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol.
| Method | Reaction Conditions | Catalyst | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Conventional Reflux | 78-80°C in ethanol | Acetic acid | 3-4 hours | 75-85 | High yield, established procedure | Energy intensive, requires heating |
| Room Temperature | 25-30°C in ethanol | Lemon juice (natural acid) | 24 hours | 70-75 | Mild conditions, energy-efficient | Longer reaction time, slightly lower yield |
| Lewis Acid Catalyzed | 40-50°C in methanol | AlCl₃ or FeCl₃ | 2-3 hours | 85-90 | Highest yield, shorter reaction time | Requires handling of sensitive catalysts |
| Mechanochemical | Solvent-free grinding | Optional acetic acid | 5-10 minutes | 65-75 | Eco-friendly, minimal solvent use, rapid | Lower yield, potential scaling issues |
Characterization and Purity Assessment
Spectral Characterization
The synthesis of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can be confirmed through various spectroscopic techniques:
Infrared Spectroscopy (FTIR)
Key characteristic bands include:
- Azomethine (C=N) stretching vibration at 1616-1627 cm⁻¹
- Aromatic C-H stretching at approximately 2900 cm⁻¹
- O-H stretching of phenolic group at 3400-3500 cm⁻¹
- C-Cl stretching at 740-760 cm⁻¹
The absence of carbonyl (C=O) stretching from the aldehyde precursor and N-H stretching from the amine confirms successful Schiff base formation.
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectral data typically show:
- A distinctive singlet at δ 8.4-9.0 ppm attributed to the azomethine proton (HC=N)
- Aromatic protons in the range of δ 6.8-8.4 ppm
- Phenolic OH proton at δ 13.0-14.0 ppm (which may be observed as a broad singlet)
¹³C-NMR shows the azomethine carbon signal at approximately δ 155-160 ppm.
Mass Spectrometry
The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 266, corresponding to the molecular weight of the compound.
Crystal Structure Analysis
X-ray crystallography reveals that 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol adopts an E-configuration around the C=N bond. The molecule typically exhibits intramolecular hydrogen bonding between the phenolic OH group and the nitrogen atom of the azomethine group, forming a six-membered ring. This hydrogen bonding contributes to the planar structure of the molecule and its stability.
Optimization of Synthesis Conditions
Several factors affect the yield and purity of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol:
Solvent Effect
Different solvents can significantly impact the reaction:
Temperature Effect
Higher temperatures generally accelerate the reaction but may lead to side products. The optimal temperature range is typically 60-80°C for reflux methods and 25-30°C for room temperature methods.
Catalyst Type and Concentration
The type and amount of catalyst significantly affect the reaction rate and yield:
Applications and Significance
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol has several important applications:
Coordination Chemistry
The compound serves as a bidentate ligand, coordinating to metal ions through the azomethine nitrogen and phenolic oxygen after deprotonation. This property makes it valuable for synthesizing metal complexes with applications in catalysis and materials science.
Biological Activity
Halogenated Schiff bases similar to this compound exhibit:
- Antimicrobial activity against various bacteria and fungi
- Potential antidiabetic and antioxidant properties
- Anticancer activity, particularly against certain cell lines
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The compound’s structural analogs differ in substitution patterns on the aromatic rings or the imine group. Key comparisons include:
Table 1: Structural and Physical Properties of Analogous Schiff Bases
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and bromo (Br) substituents increase thermal stability compared to methyl or methoxy groups. For example, the 4-bromo analog exhibits stronger intermolecular interactions (C–H···π) than its methyl-substituted counterpart .
- Crystal Packing: The 3-chlorophenyl derivative crystallizes in the monoclinic P21/n space group, similar to its 4-chlorophenyl analog, but with a smaller dihedral angle (2.71°) between aromatic rings compared to the 4-methylphenyl analog (15.2°) .
Table 2: Antimicrobial Activity of Selected Compounds
Key Observations :
- Halogen Effects : The 4-fluoro analog exhibits broad-spectrum antibacterial activity (MIC = 12.5–25 µg/mL), likely due to enhanced membrane permeability from fluorine’s electronegativity .
- Nitro Group Enhancement: The nitro-substituted derivative shows superior activity against P. aeruginosa (MIC = 6.25 µg/mL), attributed to its electron-deficient aromatic system disrupting microbial enzymes .
Computational and Spectroscopic Studies
Density functional theory (DFT) studies and spectroscopic analyses provide insights into electronic properties:
Table 3: Computational Parameters for Selected Compounds
Key Observations :
- HOMO-LUMO Gaps : The 3-chlorophenyl derivative has a slightly higher HOMO-LUMO gap (4.12 eV) than ethoxy-substituted analogs, indicating lower reactivity but greater stability .
- Molecular Electrostatic Potential (MEP): Negative charges localized on the phenolic oxygen and imine nitrogen suggest nucleophilic regions critical for metal coordination .
Biological Activity
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a phenolic group, a chloro substituent, and an imino linkage to a chlorophenyl group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C13H9Cl2N O
- Molecular Weight : 266.12 g/mol
- Structure : The compound consists of a phenolic ring with a chloro group and an imine functional group linked to a chlorophenyl moiety.
Enzyme Inhibition
Research indicates that 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol exhibits significant enzyme inhibition properties. Similar compounds have demonstrated urease inhibitory activity, suggesting that this compound may also inhibit urease, which is crucial in various physiological processes. The presence of halogen atoms enhances its ability to form complexes with metal ions, potentially increasing its biological efficacy.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies have indicated that Schiff bases related to this compound possess antibacterial and antifungal activities. The mechanism behind this activity may involve the chelation of metal ions essential for microbial growth or the disruption of microbial cell membranes.
The biological activity of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may alter enzyme activities or disrupt cellular processes. Notably, the imine nitrogen and phenolic oxygen serve as potential binding sites for metal ions, enhancing the compound's reactivity and selectivity towards biological targets.
Case Studies and Research Findings
-
Urease Inhibition Study :
- A study demonstrated that similar Schiff base compounds inhibited urease activity effectively. The inhibition was attributed to the formation of stable metal complexes that interfere with the enzyme's active site.
- IC50 Values : The IC50 values for related compounds ranged from 10 to 30 µM, indicating moderate potency.
-
Antimicrobial Evaluation :
- A series of tests evaluated the antimicrobial efficacy against various bacterial strains.
- Results : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol | Chloro substituent, imine linkage | Urease inhibition, antimicrobial | 10-30 µM (urease), 50-100 µg/mL (antimicrobial) |
| 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol | Similar structure but different halogen | Moderate antimicrobial | 20-40 µg/mL |
| (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol | Nitro group instead of fluorine | Lower activity compared to others | >100 µg/mL |
Q & A
Q. What are the standard synthetic protocols for preparing 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol?
The compound is synthesized via condensation of 5-chlorosalicylaldehyde with 3-chloroaniline in methanol under reflux for 3–6 hours. The reaction proceeds through Schiff base formation, with the aldehyde and amine in a 1:1 molar ratio. Crystallization occurs by slow evaporation at room temperature over 72 hours, yielding plate-like crystals. Reaction monitoring via TLC and characterization by FT-IR (C=N stretch ~1600 cm⁻¹) and NMR (imine proton at δ 8.5–9.0 ppm) are critical for confirming purity .
Q. How is the crystal structure of this Schiff base determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure solution employs direct methods (e.g., SHELXS), followed by refinement via SHELXL. Key parameters include:
- Space group: P21/n (monoclinic)
- Unit cell dimensions: a = 12.1875 Å, b = 7.4438 Å, c = 14.3141 Å, β = 101.5°
- R-factor: <0.05 for high-quality data .
Q. What intermolecular interactions stabilize the crystal lattice?
The structure is stabilized by:
- Intramolecular O–H···N hydrogen bonds (S(6) motif, d(O···N) ~2.6 Å).
- Weak C–H···π interactions between aromatic rings (d(C···π) ~3.4 Å).
- van der Waals forces from chlorine substituents. These interactions are visualized using ORTEP-3 and Mercury software .
Advanced Research Questions
Q. How do structural variations (e.g., halogen substitution) affect the compound’s properties?
Replacing the 3-chlorophenyl group with bromo or methyl substituents alters:
- Bond angles : The C–N–C angle in the imine group shifts from ~122° (Cl) to ~121° (Br) due to steric effects.
- Packing efficiency : Bromo analogs exhibit tighter packing (lower unit cell volume) but similar hydrogen-bonding motifs.
- Electronic properties : Chlorine’s electronegativity increases the ligand’s Lewis acidity, enhancing metal coordination efficacy. Comparative studies require Hirshfeld surface analysis to quantify interaction changes .
Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond length discrepancies)?
Discrepancies arise from experimental resolution (e.g., θmax limitations) or refinement models. Mitigation strategies include:
Q. How can this Schiff base be optimized for metal coordination studies?
Design considerations for metal complexes (e.g., Co(II), Cu(II)):
- Ligand geometry : The planar imine-phenol moiety favors octahedral or square-planar coordination.
- Solvent choice : Use DMF or ethanol to enhance solubility during reflux.
- Characterization : Confirm complexation via UV-Vis (d-d transitions) and ESI-MS. Antimicrobial studies show enhanced activity in Cu(II) complexes (MIC ~1.6 μg/mL against E. coli) .
Q. What computational methods validate experimental spectroscopic and structural data?
- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with XRD bond lengths (<0.02 Å deviation).
- NBO analysis : Quantify charge delocalization in the imine group (e.g., lone pair donation from N to C).
- Molecular docking : Predict DNA/protein binding modes for biological activity studies .
Q. How is the compound’s thermal stability assessed for material science applications?
Thermogravimetric analysis (TGA) under N₂ reveals decomposition stages:
- Step 1 (150–200°C) : Loss of hydroxyl and chlorine groups (mass loss ~15%).
- Step 2 (>300°C) : Aromatic backbone breakdown.
Kinetic parameters (Ea, ΔH) are derived via the Kissinger method using DSC data .
Methodological Guidance
9. Best practices for refining crystal structures of halogenated Schiff bases:
- Hydrogen atom treatment : Constrain aromatic H atoms with SHELXL’s AFIX instructions (e.g., AFIX 43 for –CH₃).
- Disorder modeling : Split Cl atoms over two sites if electron density suggests positional disorder.
- Validation : Cross-check Rint (<0.05) and Flack parameters to confirm enantiopurity .
10. Designing biological assays to evaluate antimicrobial activity:
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Positive controls : Compare with ampicillin or ciprofloxacin.
- Structure-activity trends : Correlate Cl/F substitution patterns with efficacy (e.g., 4-fluoro derivatives show higher potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
